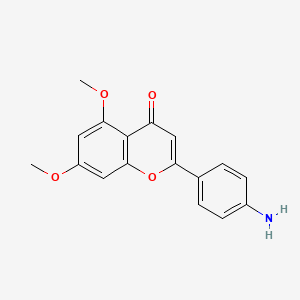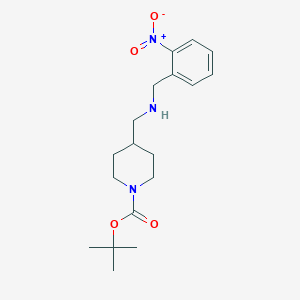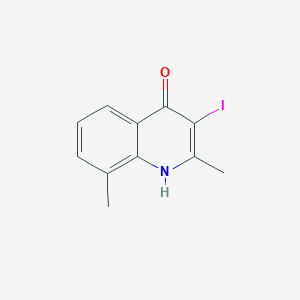
Fmoc-Phe-Lys(Trt)-PAB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Phe-Lys(Trt)-PAB is a synthetic peptide compound used in various scientific research applications. The compound consists of fluorenylmethyloxycarbonyl (Fmoc)-protected phenylalanine (Phe) and lysine (Lys) residues, with the lysine side chain protected by a trityl (Trt) group. The compound also includes a 4-aminobenzyl (PAB) spacer, which is often used in peptide synthesis to facilitate the release of the peptide from the resin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Lys(Trt)-PAB typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is then removed using a base such as piperidine, allowing the next amino acid to be coupled. This process is repeated until the desired peptide sequence is obtained. The trityl group is used to protect the lysine side chain during the synthesis and is removed under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Phe-Lys(Trt)-PAB undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds between amino acids.
Cleavage Reactions: Removal of the peptide from the resin using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides like DIC or EDC, often with additives like HOBt or HOAt.
Cleavage: TFA, often with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The major product of these reactions is the desired peptide sequence, with side products including truncated peptides and deletion sequences .
Wissenschaftliche Forschungsanwendungen
Fmoc-Phe-Lys(Trt)-PAB is used in various scientific research applications, including:
Chemistry: Synthesis of complex peptides and proteins.
Biology: Study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Production of peptide-based materials and biomaterials
Wirkmechanismus
The mechanism of action of Fmoc-Phe-Lys(Trt)-PAB involves the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of the activated amino acid. The Fmoc group protects the amino terminus during synthesis and is removed to allow further coupling reactions. The trityl group protects the lysine side chain and is removed under acidic conditions to reveal the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(Mtt)-OH: Similar in structure but uses a methyltrityl (Mtt) group for lysine protection.
Fmoc-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for lysine protection.
Fmoc-Lys(ivDde)-OH: Uses an ivDde group for lysine protection.
Uniqueness
Fmoc-Phe-Lys(Trt)-PAB is unique due to its combination of Fmoc and Trt protecting groups, which provide stability and ease of removal during peptide synthesis. The PAB spacer also facilitates the release of the peptide from the resin, making it a valuable tool in peptide chemistry .
Eigenschaften
Molekularformel |
C56H54N4O5 |
|---|---|
Molekulargewicht |
863.0 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C56H54N4O5/c57-53(62)52(31-17-18-36-58-56(42-21-7-2-8-22-42,43-23-9-3-10-24-43)44-25-11-4-12-26-44)60(45-34-32-41(38-61)33-35-45)54(63)51(37-40-19-5-1-6-20-40)59-55(64)65-39-50-48-29-15-13-27-46(48)47-28-14-16-30-49(47)50/h1-16,19-30,32-35,50-52,58,61H,17-18,31,36-39H2,(H2,57,62)(H,59,64)/t51-,52-/m0/s1 |
InChI-Schlüssel |
YYQHCELGLDFYGB-XWQGWOARSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1R,6R)-7-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830991.png)
![[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11830998.png)



![[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol](/img/structure/B11831029.png)
![(3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol](/img/structure/B11831033.png)

![2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11831036.png)




